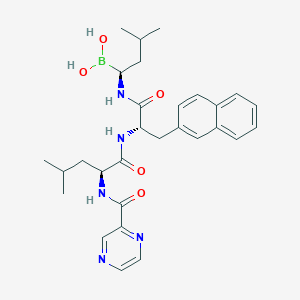
Proteasome Inhibitor YSY01A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YSY01A is a novel proteasome inhibitor that has shown significant potential in cancer treatment. Proteasome inhibitors are compounds that block the action of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins within the cell. By inhibiting proteasomes, YSY01A can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YSY01A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of YSY01A would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound on a larger scale. The exact industrial production methods are not publicly available but would follow standard practices in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
YSY01A undergoes several types of chemical reactions, including:
Oxidation: YSY01A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of YSY01A.
Substitution: YSY01A can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of YSY01A include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of YSY01A depend on the type of reaction it undergoes. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives of YSY01A .
Scientific Research Applications
YSY01A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: YSY01A is used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: The compound is employed in research to understand the role of proteasomes in cellular processes and the mechanisms of apoptosis.
Medicine: YSY01A has shown promise as an anticancer agent, particularly in the treatment of cisplatin-resistant ovarian cancer and non-small cell lung cancer. .
Industry: In the pharmaceutical industry, YSY01A is being explored for its potential as a therapeutic agent in cancer treatment
Mechanism of Action
YSY01A exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By blocking the proteasome’s activity, YSY01A leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells. The compound specifically targets and down-regulates key proteins involved in cell survival and proliferation, such as gp130 and JAK2, through proteasome-independent degradation .
Comparison with Similar Compounds
YSY01A is unique among proteasome inhibitors due to its specific mechanism of action and its ability to enhance the cytotoxicity of other anticancer agents like cisplatin. Similar compounds include:
Bortezomib: An FDA-approved proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. .
Carfilzomib: Another proteasome inhibitor used in cancer therapy, particularly for multiple myeloma. .
YSY01A stands out due to its lower toxicity to non-cancerous cells and its potential for use in combination therapies with other anticancer agents .
Properties
Molecular Formula |
C29H38BN5O5 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
InChI Key |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
Isomeric SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















